3-(3-bromopropyl)-5-chloro-1H-indole
Description
3-(3-Bromopropyl)-5-chloro-1H-indole is a halogenated indole derivative characterized by a bromopropyl substituent at the 3-position and a chlorine atom at the 5-position of the indole ring. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the preparation of similar indole derivatives (e.g., 5-bromo-1-(3-chloropropyl)-1H-indazole in and -(3-bromophenyl)-5-chloro-1H-indole in ) . The bromopropyl moiety may enhance lipophilicity and reactivity, while the chloro substituent could influence electronic properties and binding interactions in biological systems.
Properties
Molecular Formula |
C11H11BrClN |
|---|---|
Molecular Weight |
272.57 g/mol |
IUPAC Name |
3-(3-bromopropyl)-5-chloro-1H-indole |
InChI |
InChI=1S/C11H11BrClN/c12-5-1-2-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6-7,14H,1-2,5H2 |
InChI Key |
ANUAEPGFWWLZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(3-bromopropyl)-5-chloro-1H-indole with structurally related indole derivatives, focusing on substituents, synthesis methods, and key analytical data from the evidence:
Key Observations:
Chlorine at the 5-position (as in this compound and compound 31, ) may stabilize the indole ring via electron-withdrawing effects, altering π-π stacking in molecular interactions .
Synthetic Challenges :
- Alkylation of indoles with bromoalkyl chains (e.g., 3b, ) often yields mixtures of N-1 and N-2 isomers, requiring chromatographic separation .
- Click chemistry () offers regioselectivity for triazole-linked indoles but requires Cu catalysis, which may complicate purification .
Spectroscopic Trends :
- $ ^1H $-NMR signals for bromopropyl chains (δ ~2.3–4.5 ppm) align with methylene protons adjacent to electronegative atoms (Br, Cl) .
- HRMS data confirm molecular weights within ±0.0006 Da accuracy, critical for validating synthetic targets .
Research Implications
The structural analogs highlight the versatility of halogenated indoles in medicinal and materials chemistry. For instance:
- Biological Activity : Bromopropyl-substituted indoles (e.g., 3b, ) may serve as alkylating agents or kinase inhibitors due to their electrophilic bromine .
- Material Science : Chloro and bromo substituents enhance thermal stability and optoelectronic properties, as seen in related heterocycles .
Further studies on this compound should prioritize crystallographic validation (e.g., SHELX-based refinement, ) and comparative bioactivity assays against its analogs .
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